![molecular formula C12H15ClN2O B2390296 3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride CAS No. 1266693-93-9](/img/structure/B2390296.png)
3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride
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Overview
Description
The compound “3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride” is a quinoline derivative with an aminomethyl group at the 3-position and two methyl groups at the 6 and 7 positions. Quinoline derivatives are a class of compounds that have been widely studied for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would consist of a quinoline ring system, which is a fused ring structure containing a benzene ring and a pyridine ring. The aminomethyl group would be attached to the 3-position of the quinoline, and the methyl groups would be attached to the 6 and 7 positions .Chemical Reactions Analysis
As an amine, this compound would be expected to participate in typical amine reactions, such as acid-base reactions, alkylation, and acylation . The presence of the quinoline ring might also allow for electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the quinoline ring might contribute to its aromaticity and stability, while the aminomethyl group might influence its basicity and solubility .Scientific Research Applications
- Researchers have explored AMPBH -functionalized nanoparticles for targeted drug delivery. These nanoparticles can encapsulate therapeutic agents and release them selectively in specific tissues or cells .
- In combination with other molecules, AMPBH has been used in photoacoustic imaging. For instance, phenylboronate-linked RGD-dextran/purpurin 18 conjugates exhibit photoacoustic signals that allow in situ monitoring of structural changes in nanovehicles .
Drug Delivery Systems
Photoacoustic Imaging Agents
Proteasome Inhibitor Research
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride, also known as Ganfeborole (GSK 3036656), is the leucyl-tRNA synthetase (LeuRS) of Mycobacterium tuberculosis . LeuRS is an essential enzyme for protein synthesis, responsible for charging tRNA^Leu with leucine .
Mode of Action
Ganfeborole interacts with LeuRS by applying the oxaborole tRNA trapping (OBORT) mechanism . This interaction leads to the inhibition of protein synthesis, which is crucial for the survival and replication of Mycobacterium tuberculosis .
Biochemical Pathways
The action of Ganfeborole affects the protein synthesis pathway in Mycobacterium tuberculosis. By inhibiting LeuRS, it disrupts the charging of tRNA^Leu with leucine, a critical step in protein synthesis . This disruption can lead to downstream effects such as impaired cell growth and replication, ultimately leading to the death of the bacterium .
Pharmacokinetics
As a drug candidate for tuberculosis treatment, it is expected to have good bioavailability and distribution to reach the mycobacterium tuberculosis in the human body .
Result of Action
The molecular effect of Ganfeborole’s action is the inhibition of protein synthesis in Mycobacterium tuberculosis, leading to its inability to grow and replicate . On a cellular level, this results in the death of the bacterium, thereby helping to control and potentially eliminate the tuberculosis infection .
properties
IUPAC Name |
3-(aminomethyl)-6,7-dimethyl-1H-quinolin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-7-3-9-5-10(6-13)12(15)14-11(9)4-8(7)2;/h3-5H,6,13H2,1-2H3,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOZBIJXLYFCTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-6,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride |
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